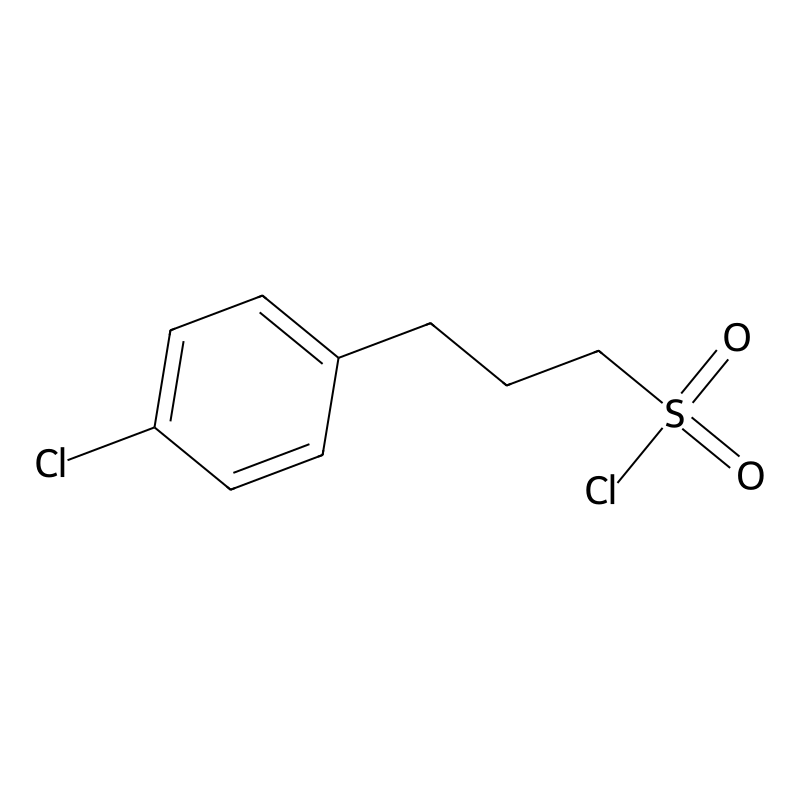

3-(4-Chlorophenyl)propane-1-sulfonyl chloride

Catalog No.

S3406364

CAS No.

239483-57-9

M.F

C9H10Cl2O2S

M. Wt

253.14 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

239483-57-9

Product Name

3-(4-Chlorophenyl)propane-1-sulfonyl chloride

IUPAC Name

3-(4-chlorophenyl)propane-1-sulfonyl chloride

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

InChI

InChI=1S/C9H10Cl2O2S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,1-2,7H2

InChI Key

NWQOUCYFULHGHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCS(=O)(=O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CCCS(=O)(=O)Cl)Cl

3-(4-Chlorophenyl)propane-1-sulfonyl chloride is a chemical compound that has gained significant attention in recent years due to its unique physical and chemical properties. It is widely used in various fields of research and industry due to its ability to act as a sulfonylating agent. This paper aims to provide a comprehensive overview of the various aspects of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

3-(4-Chlorophenyl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClO2S. It is also known by the following names: 4-Chlorobenzylsulfonyl chloride, 4-Chlorophenylsulfonyl chloride, and CPSC. This compound is widely used as a reagent in organic synthesis due to its ability to introduce the sulfonyl group into various organic compounds. It was first synthesized by Oda and co-workers in the 1970s.

3-(4-Chlorophenyl)propane-1-sulfonyl chloride is a white to light yellow crystalline powder with a melting point of 60-63°C. It is soluble in organic solvents such as methylene chloride, chloroform, and ethyl acetate, but insoluble in water. This compound is stable under normal conditions, but it can decompose when exposed to moisture, heat, or sunlight.

3-(4-Chlorophenyl)propane-1-sulfonyl chloride can be synthesized through various methods, including the reaction of 4-chlorobenzyl alcohol with sulfur trioxide, followed by reaction with hydrogen chloride. This compound can also be synthesized through the reaction of 4-chlorobenzyl chloride with sulfur dioxide and chlorine gas. The resulting product can be purified through recrystallization or column chromatography. The characterization of this compound can be done through various techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

The analysis of 3-(4-Chlorophenyl)propane-1-sulfonyl chloride can be done through various analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are widely used to identify and quantify this compound in various samples such as biological fluids, environmental samples, and pharmaceutical formulations.

Research has shown that 3-(4-Chlorophenyl)propane-1-sulfonyl chloride has various biological properties, including antimicrobial, antifungal, and antitumor activities. This compound has been found to inhibit the growth of various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been found to have antitumor activity against various cancer cell lines such as leukemia, breast cancer, and lung cancer cells.

Studies have shown that 3-(4-Chlorophenyl)propane-1-sulfonyl chloride can be toxic to living organisms, including humans, when exposed in large quantities. This compound can cause skin and eye irritation, respiratory distress, and other adverse health effects. Therefore, it is important to handle this compound with caution in scientific experiments, and appropriate safety measures should be taken during its synthesis, handling, and disposal.

3-(4-Chlorophenyl)propane-1-sulfonyl chloride is widely used in various fields of research and industry. It is used as a reagent in organic synthesis to introduce the sulfonyl group into various organic compounds. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. In addition, it is used as a crosslinking agent in the production of polymer materials.

Research on 3-(4-Chlorophenyl)propane-1-sulfonyl chloride is ongoing, and new findings on its properties, synthesis, and applications are being published regularly. Recent studies have focused on developing new synthetic methods for this compound, investigating its biological activities and toxicity, and exploring its potential applications in various fields of research and industry.

3-(4-Chlorophenyl)propane-1-sulfonyl chloride has potential implications in various fields of research and industry. It can be used in the synthesis of new pharmaceuticals, agrochemicals, and functional materials that have unique properties and applications. This compound can also be used in the development of new crosslinking agents for the production of polymer materials with improved mechanical and thermal properties.

Despite its many applications and unique properties, 3-(4-Chlorophenyl)propane-1-sulfonyl chloride has limitations that need to be addressed in future research. For example, its toxicity and safety need to be thoroughly investigated to ensure that it can be used safely in various applications. In addition, new synthetic methods need to be developed to improve its efficiency and yield. Future research should also focus on exploring its potential applications in nanotechnology, biotechnology, and other emerging fields of research and industry.

- Investigating the potential of CPSC as a crosslinking agent for the production of polymer materials with improved mechanical, thermal and chemical properties

- Studying the potential of CPSC in fluorescence imaging and therapeutics

- Developing new synthetic strategies to increase the yield, efficiency and selectivity of CPSC production

- Conducting further research to explore the biological properties and potential therapeutic applications of CPSC

- Investigating the use of CPSC in the development of new and more efficient antibiotics

- Exploring the potential applications of CPSC in nanotechnology and biotechnology industries

- Conducting new studies to optimize the conditions for the synthesis of CPSC to make the process more environmentally friendly

- Investigating new applications of CPSC in other industries including agriculture, food and cosmetic industries

- Conducting further studies on the toxicity and safety of CPSC to fully understand the potential risks and benefits associated with it.

- Studying the potential of CPSC in fluorescence imaging and therapeutics

- Developing new synthetic strategies to increase the yield, efficiency and selectivity of CPSC production

- Conducting further research to explore the biological properties and potential therapeutic applications of CPSC

- Investigating the use of CPSC in the development of new and more efficient antibiotics

- Exploring the potential applications of CPSC in nanotechnology and biotechnology industries

- Conducting new studies to optimize the conditions for the synthesis of CPSC to make the process more environmentally friendly

- Investigating new applications of CPSC in other industries including agriculture, food and cosmetic industries

- Conducting further studies on the toxicity and safety of CPSC to fully understand the potential risks and benefits associated with it.

XLogP3

3.3

Dates

Last modified: 08-19-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds